Inarigivir

Descripción general

Descripción

Ha mostrado promesa en el tratamiento de infecciones crónicas por el virus de la hepatitis B (VHB) al actuar como un agonista del gen I inducible por ácido retinoico para activar las respuestas inmunitarias innatas celulares . Este compuesto se encuentra actualmente en investigación en varios ensayos clínicos por su potencial para reducir los niveles de ADN y ARN del VHB en los pacientes .

Aplicaciones Científicas De Investigación

Inarigivir tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar la síntesis y reactividad de dinucleótidos.

Biología: Investigado por su papel en la activación de respuestas inmunitarias innatas y sus efectos sobre la replicación viral.

Mecanismo De Acción

Inarigivir ejerce sus efectos al actuar como un agonista del gen I inducible por ácido retinoico. Esta activación conduce a la inducción de respuestas inmunitarias innatas celulares, que inhiben la replicación viral. Los objetivos moleculares incluyen ARN viral y proteínas involucradas en el proceso de replicación. This compound también inhibe directamente la transcripción inversa después del empaquetamiento del ARN pregenómico en la nucleocápside .

Compuestos similares:

Tenofovir Alafenamida: Otro fármaco antiviral utilizado en combinación con this compound en ensayos clínicos.

Lamivudina: Un análogo de nucleósido utilizado para tratar infecciones por VHB.

Entecavir: Un potente agente antiviral para el tratamiento del VHB.

Singularidad de this compound: this compound es único debido a su doble mecanismo de acción, combinando actividad antiviral directa con la activación de respuestas inmunitarias innatas. Este enfoque dual mejora su eficacia contra las variantes del VHB resistentes a los fármacos y ofrece una posible cura funcional para las infecciones crónicas por el virus de la hepatitis B .

Análisis Bioquímico

Biochemical Properties

Inarigivir interacts with the cellular protein RIG-I . This interaction plays a crucial role in biochemical reactions, particularly in the context of viral infections. The nature of these interactions involves the binding of this compound to RIG-I, which subsequently inhibits viral replication and induces intracellular interferon signaling pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting viral replication and inducing intracellular interferon signaling pathways . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to increase the ability of BCG-infected mouse antigen-presenting cells (APCs) to secrete elevated levels of IL-12, TNF-α, and IFN-β, and Caspase-1 dependent IL-1β cytokine .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the cellular protein RIG-I . This binding inhibits viral replication and induces the activation of intracellular interferon signaling pathways, which are crucial for antiviral defense . This mechanism allows this compound to exert its effects at the molecular level, including changes in gene expression and enzyme activation.

Temporal Effects in Laboratory Settings

It is known that this compound has a significant impact on the secretion of certain cytokines in BCG-infected mouse APCs

Metabolic Pathways

Given its interaction with RIG-I, it is likely that this compound is involved in pathways related to viral replication and the immune response .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Inarigivir se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de análogos de nucleósidos. La ruta de síntesis normalmente implica la protección de los grupos hidroxilo, seguida de la formación de intermedios de fosforamidita y posteriores reacciones de acoplamiento para formar la estructura dinucleótida . Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos, catalizadores y ajustes de temperatura controlados para asegurar un alto rendimiento y pureza.

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando sintetizadores automatizados y técnicas de purificación como la cromatografía líquida de alta resolución. El proceso se optimiza para garantizar la coherencia, la escalabilidad y el cumplimiento de las normas reglamentarias .

Análisis De Reacciones Químicas

Tipos de reacciones: Inarigivir experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en sitios específicos de la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean nucleófilos como iones hidróxido o aminas en condiciones básicas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Tenofovir Alafenamide: Another antiviral drug used in combination with Inarigivir in clinical trials.

Lamivudine: A nucleoside analog used to treat HBV infections.

Entecavir: A potent antiviral agent for HBV treatment.

Uniqueness of this compound: this compound is unique due to its dual mechanism of action, combining direct antiviral activity with the activation of innate immune responses. This dual approach enhances its efficacy against drug-resistant HBV variants and offers a potential functional cure for chronic hepatitis B virus infections .

Propiedades

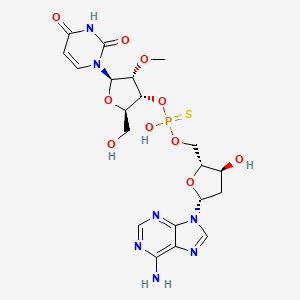

IUPAC Name |

1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N7O10PS/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+,38?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMICVBGNUEHGE-FUQPUAIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N7O10PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475650-36-3 | |

| Record name | Inarigivir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475650363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inarigivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INARIGIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ0A9FIV71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.